2-ethynyl-1-(propan-2-yl)-1H-imidazole
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Overview
Description
2-ethynyl-1-(propan-2-yl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-1-(propan-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-1-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
2-ethynyl-1-(propan-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-ethynyl-1-(propan-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of an ethynyl group.
2-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethynyl group.
1-isopropyl-1H-imidazole: Similar structure but without the ethynyl group.
Uniqueness
2-ethynyl-1-(propan-2-yl)-1H-imidazole is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1894124-34-5 |
---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
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